N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide is a complex organic compound that features a thiazole ring, a naphthalene ring, and a sulfonamide group. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its versatility and presence in various biologically active molecules . The naphthalene ring is a polycyclic aromatic hydrocarbon, and the sulfonamide group is a functional group commonly found in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide typically involves the formation of the thiazole ring followed by its attachment to the naphthalene-2-sulfonamide moiety. One common method involves the cyclization of a 2-aminothiophenol derivative with a halogenated ketone to form the thiazole ring . This intermediate is then reacted with a naphthalene-2-sulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: Features a thiazole ring and is used in cancer treatment.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide is unique due to its combination of a thiazole ring, a naphthalene ring, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds . The presence of the naphthalene ring, in particular, can enhance the compound’s ability to interact with aromatic amino acids in proteins, potentially increasing its efficacy as a drug or research tool .
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c24-27(25,20-11-10-16-6-4-5-9-18(16)14-20)22-13-12-19-15-26-21(23-19)17-7-2-1-3-8-17/h1-11,14-15,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSMKLRISKJBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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